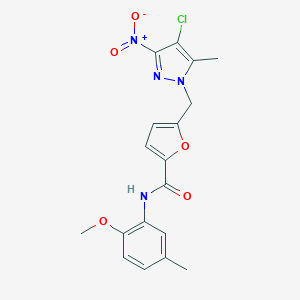![molecular formula C18H20N4O2S2 B213855 N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide, also known as CPTH-1, is a small molecule inhibitor that has shown great potential in scientific research applications. CPTH-1 is a synthetic compound that was first synthesized in 2006 by scientists at the University of California, San Diego.
作用机制
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide inhibits the activity of p300 and CBP by binding to a specific site on the enzymes. This binding prevents the enzymes from acetylating histone proteins, which can alter gene expression. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to have anti-tumor effects in preclinical studies. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to inhibit the expression of genes involved in cell proliferation and survival.
实验室实验的优点和局限性
One advantage of using N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in lab experiments is its specificity for p300 and CBP. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to selectively inhibit the activity of p300 and CBP, which can be important in studying the role of these enzymes in gene expression and cancer biology. However, one limitation of using N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide is its potential toxicity. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in healthy cells.
未来方向
There are several future directions for the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in scientific research. One potential direction is the development of more potent and selective inhibitors of p300 and CBP. Another potential direction is the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in animal models of cancer could provide valuable insights into its potential therapeutic applications. Finally, the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in studying the role of p300 and CBP in other biological processes, such as development and differentiation, could provide important insights into the function of these enzymes.
合成方法
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The synthesis of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide involves the reaction of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide with pyridine-3-carbonyl chloride in the presence of a base. The resulting compound is then treated with thiourea to produce the final product, N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide.
科学研究应用
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been used in scientific research as a small molecule inhibitor of histone acetyltransferases (HATs). HATs are enzymes that add acetyl groups to histone proteins, which can alter gene expression. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to inhibit the activity of the HATs p300 and CBP, which are important regulators of gene expression. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to have anti-tumor effects in preclinical studies.
属性
产品名称 |
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide |
|---|---|
分子式 |
C18H20N4O2S2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c19-15(23)14-12-7-3-1-2-4-8-13(12)26-17(14)22-18(25)21-16(24)11-6-5-9-20-10-11/h5-6,9-10H,1-4,7-8H2,(H2,19,23)(H2,21,22,24,25) |
InChI 键 |
TUPSNCGBQIRDRR-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)N |
规范 SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)


![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)


![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)